molecular formula C13H10N2 B171931 2-Methyl-4-phenylnicotinonitrile CAS No. 102147-20-6

2-Methyl-4-phenylnicotinonitrile

Cat. No. B171931
CAS RN: 102147-20-6
M. Wt: 194.23 g/mol
InChI Key: ABIZYBUWUINJEP-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylnicotinonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . It is primarily used for research purposes.


Synthesis Analysis

The synthesis of 2-Methyl-4-phenylnicotinonitrile and related compounds has been explored in several studies . For instance, one study discussed the synthesis of a phenylnicotinonitrile derivative as a new additive for the passivation of the TiO2 surface in dye-sensitized solar cells .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-phenylnicotinonitrile consists of a pyridine core flanked by a methyl group and a phenyl ring . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

2-Methyl-4-phenylnicotinonitrile has a molecular weight of 194.23 g/mol. Detailed information about its physical and chemical properties such as melting point, boiling point, solubility, and stability would require specific experimental measurements .

Scientific Research Applications

Polymorphism and Anti-inflammatory Activity

2-Methyl-4-phenylnicotinonitrile derivatives have been studied for their polymorphic properties and potential anti-inflammatory activity. A specific compound, 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile, demonstrated significant anti-inflammatory effects in vivo, supported by docking studies and solubility tests (Rai et al., 2016).

Application in Dye-Sensitized Solar Cells

Phenylnicotinonitrile derivatives have been used as additives in dye-sensitized solar cells (DSSCs). These derivatives improved the open-circuit potential and photo-conversion efficiency of DSSCs, although they also reduced the short current density, indicating a complex interaction with the DSSC components (Mazloum‐Ardakani et al., 2018).

Corrosion Inhibition

In the field of materials science, 2-Methyl-4-phenylnicotinonitrile derivatives have shown promising results as corrosion inhibitors. They have been observed to protect carbon steel in sulfuric acid solution, significantly improving inhibitive efficiency and forming a protective organic film on the steel surface (Attar et al., 2021).

Pharmacological Activities

Some synthesized derivatives of 2-Methyl-4-phenylnicotinonitrile have exhibited notable anti-inflammatory and analgesic activities. These derivatives, containing a pyridine ring, were comparable in their effects to certain reference drugs (Said, 2009).

Applications in Organic Synthesis

These compounds are also significant in the context of organic synthesis. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, can be synthesized from related compounds (Qiu et al., 2009).

Allosteric Modifiers of Hemoglobin

2-Methyl-4-phenylnicotinonitrile derivatives have been investigated for their potential as allosteric modifiers of hemoglobin. This research could have implications in clinical areas requiring management of oxygen supply, such as in ischemia or stroke treatment (Randad et al., 1991).

Future Directions

The future directions for research involving 2-Methyl-4-phenylnicotinonitrile could include further exploration of its synthesis, structural analysis, and potential applications. For instance, one study discussed its use as an additive for the passivation of the TiO2 surface in dye-sensitized solar cells , suggesting potential applications in the field of renewable energy.

properties

IUPAC Name

2-methyl-4-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-13(9-14)12(7-8-15-10)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIZYBUWUINJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396722
Record name 2-METHYL-4-PHENYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102147-20-6
Record name 2-METHYL-4-PHENYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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